![molecular formula C13H7FN4 B2633296 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-15-0](/img/structure/B2633296.png)

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

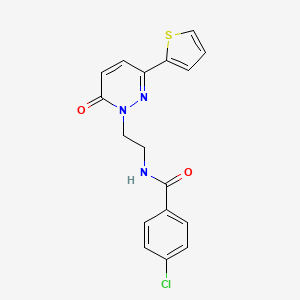

“7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C13H7FN4 . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are N-heterocyclic compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For example, a compound with a similar structure was synthesized by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .Molecular Structure Analysis

The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a pivotal role in studying intracellular processes, chemosensors, and organic materials. Our compound of interest, 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (let’s call it FPPC for brevity), has been identified as a strategic fluorophore. Here’s why:

Synthetic Methodology: FPPC boasts a simpler and greener synthetic route (RME: 40–53%) compared to other fluorophores like BODIPYS (RME: 1.31–17.9%). This makes it an attractive choice for large-scale production .

Tunable Photophysical Properties: FPPC’s absorption and emission behaviors can be fine-tuned. By incorporating electron-donating groups (EDGs) at position 7 on the fused ring, we enhance both absorption and emission. The result? A versatile fluorophore family with ε values ranging from 3320 M⁻¹ cm⁻¹ to 20,593 M⁻¹ cm⁻¹ and high quantum yields (ϕF) up to 0.97 .

Solid-State Emitters: FPPC derivatives with simple aryl groups exhibit good solid-state emission intensities (QY SS = 0.18 to 0.63). These compounds pave the way for designing efficient solid-state emitters .

Anticancer Agents

FPPC derivatives have also caught the attention of cancer researchers:

- ATP Mimicking Tyrosine Kinase Inhibitors : A novel series of pyrimidine-5-carbonitrile derivatives, including FPPC analogs, have been designed as ATP mimics targeting the epidermal growth factor receptor (EGFR). These compounds hold promise as potential anticancer agents .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial. FPPC derivatives have been investigated in SAR studies, particularly in the context of cancer treatment. Researchers explore modifications at various positions (2, 3, 5, 6, and 7) to optimize their efficacy .

Versatile Synthesis Route

Notably, the main synthesis route for pyrazolo[1,5-a]pyrimidines allows versatile structural modifications. Through cyclocondensation reactions, we can tweak positions 2, 3, 5, 6, and 7, opening up exciting avenues for further exploration .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile belongs, have been identified as strategic compounds for optical applications

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines have significant photophysical properties . The presence of electron-donating groups at position 7 on the fused ring improves both the absorption and emission behaviors .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been found to have significant impact in medicinal chemistry and material science due to their photophysical properties .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been found to exhibit significant photophysical properties , which could potentially result in various molecular and cellular effects.

Action Environment

It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned , suggesting that environmental factors could potentially influence these properties.

Future Directions

The future directions for “7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” and similar compounds could involve further exploration of their synthesis, functionalization, and potential applications . They have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties .

properties

IUPAC Name |

7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN4/c14-11-3-1-9(2-4-11)12-5-6-16-13-10(7-15)8-17-18(12)13/h1-6,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFBRZQNHRZWLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)

![5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2633215.png)

![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2633217.png)

![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)

![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)

![6-[(2-hydroxypyridin-3-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2633228.png)

![1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2633231.png)

![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)